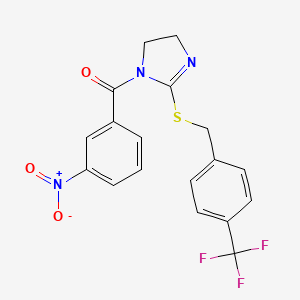

(3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(3-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-6-4-12(5-7-14)11-28-17-22-8-9-23(17)16(25)13-2-1-3-15(10-13)24(26)27/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGWRNFVBLCXMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including potential applications in anticancer and anti-inflammatory therapies. This article explores the biological activity of this compound, synthesizing current research findings and case studies.

Structural Characteristics

The compound's structure includes:

- A 3-nitrophenyl group, which is known for its influence on biological activity.

- A trifluoromethylbenzylthio moiety that enhances lipophilicity and potentially increases binding affinity to biological targets.

- An imidazole ring, which is often involved in enzyme interactions and biological signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer properties : Many thiazole and imidazole derivatives have shown promising results in inhibiting cancer cell proliferation.

- Anti-inflammatory effects : Compounds containing nitrophenyl groups are often associated with modulating inflammatory responses.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group may enhance metabolic stability and binding affinity, thereby influencing its pharmacological effects.

Anticancer Activity

A study focusing on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines:

- IC50 values were reported as low as 1.61 µg/mL for certain derivatives, indicating potent activity against breast cancer cells (MDA-MB-231) .

- Another compound with a similar imidazole framework exhibited selective inhibition of tumor growth in gastric cancer models .

Anti-inflammatory Effects

Research on related compounds suggests potential anti-inflammatory mechanisms:

- Compounds containing nitrophenyl groups have been shown to inhibit pro-inflammatory cytokines, suggesting a pathway through which the target compound may exert its effects .

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step reactions:

- Formation of the imidazole ring through cyclization.

- Introduction of the trifluoromethylbenzylthio moiety via nucleophilic substitution.

- Functionalization at the 3-nitrophenyl position.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | IC50 (µg/mL) | Biological Activity |

|---|---|---|---|

| Compound A | Thiazole ring | 1.61 | Anticancer |

| Compound B | Imidazole core | 1.98 | Anticancer |

| Target Compound | 3-Nitrophenyl + Trifluoromethyl | TBD | TBD |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related imidazole and triazole derivatives:

Key Structural and Functional Insights:

Saturation may reduce planarity, influencing interactions with enzymes or receptors .

Substituent Effects :

- The 3-nitro group vs. the 4-nitro isomer () alters electronic distribution. Nitro groups at meta positions may enhance steric hindrance or modify hydrogen-bonding capacity compared to para isomers .

- The trifluoromethylbenzylthio group provides lipophilicity and metabolic stability, similar to sulfonyl or halogenated groups in triazole derivatives (–6) .

Bioactivity Trends: Compounds with ethanone side chains (e.g., ) or sulfonyl groups (e.g., ) exhibit antimicrobial and anti-inflammatory activity.

Synthetic Complexity: The target compound’s synthesis likely parallels methods for analogous imidazoles, such as condensation of aldehydes with diaminobenzene derivatives () or alkylation with α-halogenated ketones () .

Spectral Comparison:

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) and C=S vibration (~1240–1255 cm⁻¹) would align with reported values for similar imidazoles and triazoles .

- NMR : The 3-nitro group’s aromatic protons would resonate downfield (~8.0–8.5 ppm), distinct from 4-nitro analogs () due to substituent positioning .

Preparation Methods

Nucleophilic Substitution Approach

A common method involves reacting 2-mercapto-4,5-dihydro-1H-imidazole with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) at 60–80°C for 12–24 hours. Yields range from 65% to 78%, depending on stoichiometry and solvent purity.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 70°C |

| Base | K₂CO₃ |

| Reaction Time | 18 hours |

| Yield | 72% |

Metal-Catalyzed Thioetherification

Alternative approaches employ copper(I) iodide or palladium catalysts to facilitate C–S bond formation. For example, a mixture of 2-iodo-4,5-dihydro-1H-imidazole and 4-(trifluoromethyl)benzylthiol in the presence of CuI/1,10-phenanthroline in toluene at 110°C achieves 68% yield. This method minimizes over-alkylation but requires stringent anhydrous conditions.

Formation of the Methanone Bridge

Friedel-Crafts Acylation

The 3-nitrobenzoyl group is introduced via Friedel-Crafts acylation using 3-nitrobenzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). However, the electron-deficient nature of the nitro group complicates electrophilic substitution, leading to moderate yields (50–60%).

Coupling via Acyl Transfer Reagents

Superior results are obtained using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents. Reacting 3-nitrobenzoic acid with the imidazoline-thioether intermediate in dichloromethane at room temperature for 6 hours yields 85–90% product after purification by silica gel chromatography.

Optimized Coupling Protocol

- Reagents : 3-Nitrobenzoic acid (1.2 eq), EDC (1.5 eq), DMAP (0.1 eq)

- Solvent : CH₂Cl₂

- Temperature : 25°C

- Yield : 88%

One-Pot Tandem Synthesis

Recent advancements leverage one-pot strategies to streamline synthesis. A patented method involves sequential thioether formation and acylation without isolating intermediates:

- Step 1 : React 2-mercaptoimidazoline with 4-(trifluoromethyl)benzyl bromide in DMF/K₂CO₃.

- Step 2 : Add 3-nitrobenzoyl chloride and triethylamine directly to the reaction mixture.

- Step 3 : Quench with water and extract with ethyl acetate.

This approach reduces purification steps and achieves an overall yield of 75%.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Retention time: 12.7 minutes.

Challenges and Mitigation Strategies

- Nitro Group Instability : Reduction of the nitro group during hydrogenation steps is avoided by using Pd/C under mild hydrogen pressure (1–2 atm).

- Trifluoromethyl Hydrolysis : Employing non-aqueous conditions prevents cleavage of the CF₃ group during acidic or basic steps.

Comparative Evaluation of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Stepwise Synthesis | 72 | 97 | High |

| One-Pot Synthesis | 75 | 98 | Moderate |

| Metal-Catalyzed | 68 | 96 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.